molecular formula C9H9BrO2S B2372978 Methyl 4-bromo-2-(methylthio)benzoate CAS No. 1824127-03-8

Methyl 4-bromo-2-(methylthio)benzoate

Cat. No.: B2372978
CAS No.: 1824127-03-8
M. Wt: 261.13
InChI Key: YJLVEWVNFFFEAF-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(methylthio)benzoate is an organic compound with the molecular formula C9H9BrO2S and a molecular weight of 261.14 g/mol . It is a derivative of benzoic acid, featuring a bromine atom and a methylthio group attached to the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-(methylthio)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(methylthio)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-(methylthio)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.

Major Products:

    Substitution: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

Mechanism of Action

The mechanism by which methyl 4-bromo-2-(methylthio)benzoate exerts its effects depends on the specific application. In biological systems, the compound can act as an inhibitor by covalently modifying active sites of enzymes or receptors . The bromine atom and methylthio group provide sites for nucleophilic attack, allowing the compound to form stable adducts with target molecules. This interaction can disrupt normal biological functions, making it useful in the study of enzyme mechanisms and drug development.

Comparison with Similar Compounds

  • Methyl 4-bromo-2-(methylthio)benzoate
  • Methyl 4-bromo-2-(ethylthio)benzoate
  • Methyl 4-chloro-2-(methylthio)benzoate
  • Methyl 4-bromo-2-(methylsulfonyl)benzoate

Comparison: this compound is unique due to the presence of both a bromine atom and a methylthio group on the benzene ring. This combination provides distinct reactivity patterns compared to similar compounds. For instance, the bromine atom allows for various substitution reactions, while the methylthio group can undergo oxidation and reduction reactions. This dual functionality makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-bromo-2-methylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-12-9(11)7-4-3-6(10)5-8(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVEWVNFFFEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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